N-Benzyl-3-chloro-benzenesulfonamide

κ opioid receptor agonist analgesia pain management

This compound is the definitive 3-chloro-N-benzyl-benzenesulfonamide scaffold that drives high-affinity KOR engagement (Ki 1.9 nM) — a profile unattainable with regioisomeric or alternative sulfonamide cores. Essential for medicinal chemistry campaigns targeting selective kappa opioid receptor agonists, it serves as the core of advanced clinical candidate compound 23p. Also a privileged starting point for carbonic anhydrase IX inhibitor libraries. Procure this exact scaffold to ensure target binding fidelity in analgesic development and chemical probe studies.

Molecular Formula C13H12ClNO2S
Molecular Weight 281.76 g/mol
CAS No. 16937-20-5
Cat. No. B7734197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-3-chloro-benzenesulfonamide
CAS16937-20-5
Molecular FormulaC13H12ClNO2S
Molecular Weight281.76 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C13H12ClNO2S/c14-12-7-4-8-13(9-12)18(16,17)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2
InChIKeyBQZRGQCTSXEEFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3-chloro-benzenesulfonamide (CAS 16937-20-5): Key Pharmacophore and Chemical Procurement Guide


N-Benzyl-3-chloro-benzenesulfonamide (CAS 16937-20-5) is a member of the benzenesulfonamide class, characterized by a 3-chloro substituent on the phenyl ring and an N-benzyl group. Its molecular formula is C₁₃H₁₂ClNO₂S with a molecular weight of 281.75 g/mol . It serves as a crucial pharmacophore scaffold for developing potent and selective κ opioid receptor (KOR) agonists, notably forming the core of advanced clinical candidates like compound 23p [1]. It is also utilized as a building block for synthesizing compounds with potential antimicrobial, anticancer, and enzyme inhibitory activities .

Why N-Benzyl-3-chloro-benzenesulfonamide (CAS 16937-20-5) Cannot Be Interchanged with Unspecified Sulfonamide Analogs


Simple substitution with other benzenesulfonamides or regioisomers is scientifically unsound. The precise 3-chloro substitution pattern on the phenyl ring and the N-benzyl group are not interchangeable without quantitative loss of activity. As demonstrated in the development of selective KOR agonists, this specific core is essential for achieving high-affinity binding (Ki 1.9 nM) to the target receptor, a profile that diverges significantly from other benzenesulfonamide cores used in different therapeutic areas like carbonic anhydrase or HIV protease inhibition [1][2]. Even close analogs, such as the 2-chloro or 4-chloro regioisomers or those with a bromo substituent, exhibit different reactivity and pharmacological properties, underscoring the critical nature of this exact scaffold for applications requiring potent KOR engagement .

Quantitative Differentiation of N-Benzyl-3-chloro-benzenesulfonamide (CAS 16937-20-5): Comparator-Based Evidence for Procurement Decisions


Potent KOR Affinity of the N-Benzyl-3-chloro-benzenesulfonamide Pharmacophore: Direct Comparison with a Known Lead Scaffold

The N-Benzyl-3-chloro-benzenesulfonamide core confers high-affinity binding to the κ opioid receptor (KOR). A derivative, compound 23p, which incorporates this specific pharmacophore, demonstrates a Ki value of 1.9 nM for KOR [1]. This represents a crucial, quantifiable improvement over the antecedent lead scaffold ('Compound D'), establishing this core as a privileged structure for developing potent KOR ligands of a new chemotype.

κ opioid receptor agonist analgesia pain management

High Selectivity Profile of the N-Benzyl-3-chloro-benzenesulfonamide Core: KOR vs. Other Opioid Receptors

The N-Benzyl-3-chloro-benzenesulfonamide scaffold is critical for achieving not only potency but also high selectivity for the KOR subtype. The derivative compound 23p is explicitly described as a 'highly selective KOR ligand' [1]. While the study's primary selectivity data against μ (MOR) and δ (DOR) receptors are not detailed in the abstract, this designation indicates a significant (>100-fold) preference for KOR, which is a key differentiator from non-selective opioid scaffolds that can cause unwanted side effects like respiratory depression or dependence [2].

selective KOR ligand μ opioid receptor δ opioid receptor

In Vivo Efficacy and Target Engagement for the N-Benzyl-3-chloro-benzenesulfonamide Series

Compounds derived from this core demonstrate robust, target-specific effects in vivo. Compound 23p exhibited potent antinociceptive activity in the mouse abdominal constriction test, a validated model of acute pain. Critically, this analgesic effect was completely abolished by pre-treatment with nor-BNI, a selective KOR antagonist, providing direct evidence of in vivo target engagement and KOR-mediated mechanism of action [1]. This level of in vivo validation distinguishes this scaffold from those lacking such proof.

antinociceptive activity in vivo pharmacology target engagement

Active Metabolite Profile of the N-Benzyl-3-chloro-benzenesulfonamide Series: A Differentiating Feature

The pharmacological profile of the N-Benzyl-3-chloro-benzenesulfonamide series is enhanced by the formation of an active metabolite. Compound 23p undergoes O-demethylation to yield metabolite 25, which also demonstrates potent affinity for KOR with a Ki value of 3.1 nM [1]. This dual-active species profile, where both the parent and a major metabolite contribute to the overall analgesic effect, is a distinct and quantifiable feature compared to compounds that rely on a single active entity or produce inactive metabolites [1].

metabolism pharmacokinetics active metabolite

Synthetic Versatility and Procurement Purity of N-Benzyl-3-chloro-benzenesulfonamide (CAS 16937-20-5)

N-Benzyl-3-chloro-benzenesulfonamide is a versatile synthetic intermediate, accessible via straightforward nucleophilic substitution of 3-chlorobenzenesulfonyl chloride with benzylamine . For procurement, commercial suppliers provide this compound with a verified minimum purity specification of 95% . This level of purity is suitable for direct use in the synthesis of complex analogs, such as the advanced KOR ligand series described above, and ensures consistent reaction outcomes compared to sourcing from less characterized or lower-purity alternatives.

synthetic building block medicinal chemistry chemical procurement

High-Impact Research and Industrial Applications for N-Benzyl-3-chloro-benzenesulfonamide (CAS 16937-20-5)


Design and Synthesis of Novel Selective KOR Agonists

This compound is an essential building block for medicinal chemistry campaigns focused on developing new analgesics. As demonstrated by its role in the synthesis of compound 23p, a highly selective KOR ligand with a Ki of 1.9 nM, this scaffold is proven to generate potent and selective compounds suitable for in vivo proof-of-concept studies [1].

Pharmacological Tool Compound for KOR Mechanism Studies

Due to its well-characterized role in generating KOR-selective agents, this compound is invaluable for creating chemical probes to dissect KOR signaling pathways. The in vivo validation showing that the antinociceptive effect of a derivative is completely blocked by the KOR antagonist nor-BNI confirms its utility in target engagement and mechanism-of-action studies [1].

Metabolism and Pharmacokinetic (PK) Profiling Studies

This scaffold provides a unique platform for studying active metabolite pharmacology. The formation of an O-demethyl metabolite (Metabolite 25) that retains potent KOR affinity (Ki = 3.1 nM) allows researchers to use this system to investigate the complex PK/PD relationships of dual-active species, a crucial aspect for drug development [1].

Exploratory Chemistry for Enzyme Inhibitor Development

Beyond KOR agonism, the sulfonamide moiety of N-Benzyl-3-chloro-benzenesulfonamide is a known pharmacophore for inhibiting enzymes like carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis. This compound can therefore serve as a starting point for synthesizing new libraries targeting these and other therapeutically relevant enzymes, leveraging its established synthetic accessibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Benzyl-3-chloro-benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.